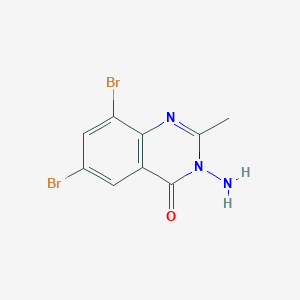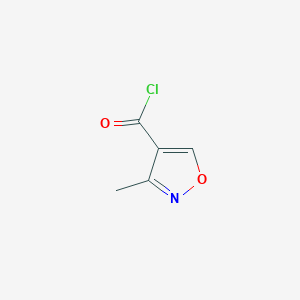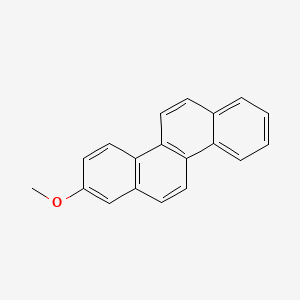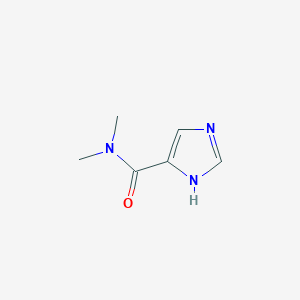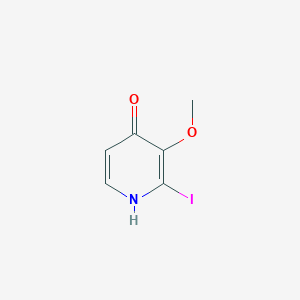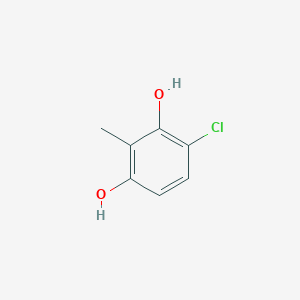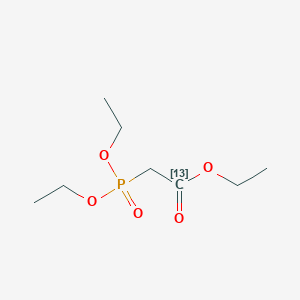
Benzyl alcohol-alpha-13C
Overview
Description
It is a colorless liquid with a molecular formula of C7H8O and a molecular weight of 108.14 g/mol. Benzyl alcohol-alpha-13C is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Phenyl(113C)methanol, also known as Benzyl alcohol-alpha-13C, is a variant of benzyl alcohol. The primary targets of benzyl alcohol are the respiratory spiracles of lice . It inhibits lice from closing their respiratory spiracles, leading to their asphyxiation .
Mode of Action
This compound interacts with its targets by obstructing the respiratory spiracles of lice, preventing them from closing. This obstruction leads to the asphyxiation of the lice, effectively eliminating them .
Biochemical Pathways
Phenyl(113C)methanol is involved in the methylation of phenol with methanol, a process widely carried out to produce a variety of products such as anisole, cresols, and xylenols . This process involves various catalysts, including zeolites, metal oxides, spinel, phosphates, sulfates, hydrotalcites, and others .
This compound, on the other hand, is part of the peroxisomal β-oxidative pathway, which produces benzoyl-CoA, a precursor of benzenoid compounds . This pathway involves the enzymes cinnamate-coenzyme A (CoA) ligase (CNL), cinnamoyl-CoA hydratase/dehydrogenase (CHD), and 3-ketoacyl-CoA thiolase (KAT) .
Pharmacokinetics
It is known that benzyl alcohol is harmful if swallowed or inhaled .
Result of Action
The primary result of the action of this compound is the asphyxiation of lice, leading to their elimination . In the context of the peroxisomal β-oxidative pathway, it contributes to the production of benzoyl-CoA .
Action Environment
The action of Phenyl(113C)methanol and this compound can be influenced by various environmental factors. For instance, the methylation of phenol with methanol is affected by the phenol/methanol mole ratio of the feed . Additionally, benzyl alcohol should be stored at room temperature away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol-alpha-13C can be synthesized through various methods. One common method involves the reduction of benzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields phenylmethanol as the primary product.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde to produce phenylmethanol. This reaction requires anhydrous conditions and is typically conducted in an ether solvent.
Industrial Production Methods
Industrial production of phenyl(113C)methanol often involves the catalytic hydrogenation of benzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol-alpha-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to benzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: The compound can be reduced to toluene using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic conditions.
Reduction: LiAlH4.
Substitution: SOCl2.
Major Products
Oxidation: Benzaldehyde.
Reduction: Toluene.
Substitution: Benzyl chloride.
Scientific Research Applications
Benzyl alcohol-alpha-13C has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require a phenylmethanol moiety.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Benzyl alcohol-alpha-13C is similar to other phenylmethanols and alcohols in terms of its chemical structure and reactivity. Some similar compounds include:
Benzyl Alcohol: Similar to phenyl(113C)methanol but without the isotopic labeling.
Phenol: Contains a hydroxyl group directly attached to an aromatic ring.
This compound is unique due to its isotopic labeling, which makes it useful in tracer studies and research involving isotopic effects.
Properties
IUPAC Name |
phenyl(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480287 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-91-7 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54522-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)
![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)

